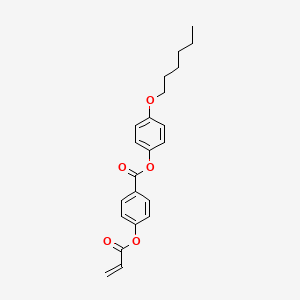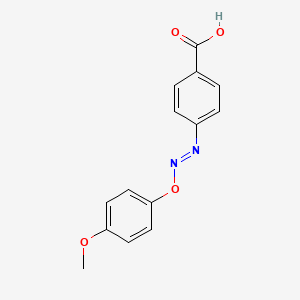
1,4-Dimethylcyclohexane-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethylcyclohexane-1-peroxol is an organic compound belonging to the class of peroxides It is characterized by a cyclohexane ring with two methyl groups at the 1 and 4 positions and a peroxide group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylcyclohexane-1-peroxol typically involves the oxidation of 1,4-dimethylcyclohexane. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethylcyclohexane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form 1,4-dimethylcyclohexanol.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent.
Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Various oxidation products depending on the reaction conditions.
Reduction: 1,4-Dimethylcyclohexanol.
Substitution: Halogenated derivatives of 1,4-dimethylcyclohexane.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylcyclohexane-1-peroxol has several applications in scientific research, including:
- Biology
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying peroxide chemistry.
Eigenschaften
CAS-Nummer |
60482-90-8 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1-hydroperoxy-1,4-dimethylcyclohexane |
InChI |
InChI=1S/C8H16O2/c1-7-3-5-8(2,10-9)6-4-7/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
CNWQSIZKPYDPQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


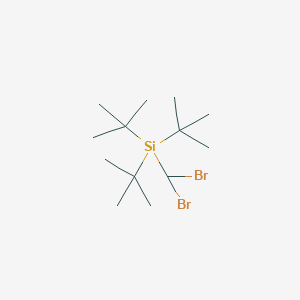
![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)
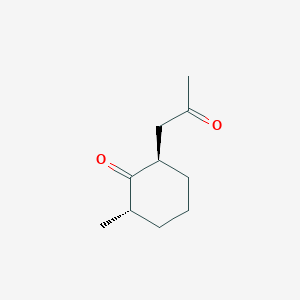

![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
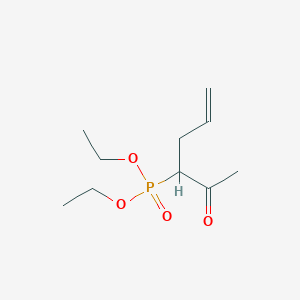
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)

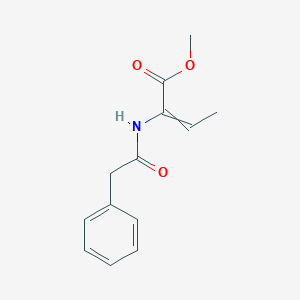

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
